1-Undecene

Description

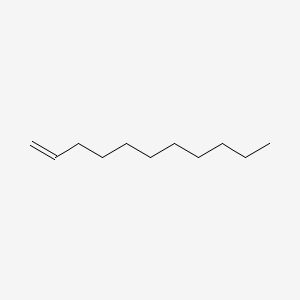

Structure

3D Structure

Properties

IUPAC Name |

undec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTOHCCUXLBQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29250-41-7 | |

| Record name | 1-Undecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29250-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061168 | |

| Record name | 1-Undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-undecene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

378.9 °F at 760 mmHg (USCG, 1999), 192.7 °C @ 760 mm Hg, 192.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

160 °F (USCG, 1999), 71 °C, 160 °F OC | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, chloroform, ligroin; insol in water | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.75 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7503 @ 20 °C/4 °C | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.49 [mmHg], 0.493 mm Hg @ 25 °C | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

821-95-4, 68526-57-8 | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Undecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C10-12, C11-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-UNDECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-UNDECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1446756A8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-56 °F (USCG, 1999), -49.2 °C, -49.1 °C | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Monograph: 1-Undecene (CAS 821-95-4)

The following technical guide is structured to provide actionable, high-precision data for researchers utilizing 1-Undecene in surface chemistry, organic synthesis, and bio-interface development.

Core Application: Surface Functionalization, Organic Synthesis, and Bio-Interface Engineering[1]

Executive Summary

This compound (

Physicochemical Profile

Precise knowledge of physical constants is required for calculating molar ratios in monolayer assembly and solvent miscibility profiles.

| Property | Value | Context for Experimental Design |

| CAS Number | 821-95-4 | Unique Identifier |

| Molecular Weight | 154.29 g/mol | Stoichiometric calculations |

| Boiling Point | 192–193 °C | High BP allows for high-temperature thermal hydrosilylation without rapid evaporation.[1][2] |

| Melting Point | -49 °C | Liquid at all standard laboratory conditions.[1] |

| Density | 0.751 g/mL (20 °C) | Critical for volume-to-mass conversions in neat reactions.[1] |

| Refractive Index | Used for purity verification via refractometry. | |

| Solubility | Ether, Chloroform, Alkanes | Immiscible in water; requires organic solvents for cleaning/extraction. |

| Flash Point | ~63 °C (145 °F) | Flammable; requires inert atmosphere (Ar/N2) during heating. |

Structural Analysis & Spectroscopy

The reactivity of this compound is dictated by its terminal alkene.[1] In NMR spectroscopy, this moiety provides a distinct diagnostic signature essential for verifying purity before surface attachment.

NMR Diagnostic Signatures (Typical in )

-

NMR:

-

5.8 ppm (Multiplet, 1H): The internal vinylic proton (

-

4.9–5.0 ppm (Multiplet, 2H): The terminal vinylic protons (

-

2.0 ppm (Quartet, 2H): Allylic protons (

-

1.2–1.4 ppm (Broad Signal): Bulk methylene chain (

-

0.9 ppm (Triplet, 3H): Terminal methyl group (

-

5.8 ppm (Multiplet, 1H): The internal vinylic proton (

-

NMR:

-

~139 ppm: The internal alkene carbon (

-

~114 ppm: The terminal alkene carbon (

-

~139 ppm: The internal alkene carbon (

Purity Note: Disappearance of the vinylic signals (

Core Application: Silicon Surface Hydrosilylation

The most critical application of this compound in materials science is the passivation of silicon surfaces.[1] The reaction forms a covalent

Mechanistic Pathway

The reaction proceeds primarily via a radical chain mechanism (thermal or UV-initiated) or an exciton-mediated mechanism (white light).[1]

Figure 1: Radical chain mechanism for the hydrosilylation of this compound on silicon. The carbon-centered radical abstracts a hydrogen from a neighboring Si-H group, propagating the chain.[1][3]

Experimental Protocol: Thermal Hydrosilylation

Objective: Create a densely packed, oxide-free monolayer of undecyl chains on Si(111). Safety: HF is extremely hazardous. Use a fume hood, face shield, and calcium gluconate gel.

Phase 1: Substrate Preparation (The RCA Clean)

Rationale: Removal of organic contaminants and native oxides is prerequisite for a uniform H-termination.[1]

-

Sonicate Si wafers in acetone, then methanol, then isopropanol (5 min each).

-

RCA-1 Clean: Immerse in

(1:1:5) at 75 °C for 15 min. (Removes organics). -

RCA-2 Clean: Immerse in

(1:1:[1]6) at 75 °C for 15 min. (Removes metallic ions). -

Rinse thoroughly with

deionized water.

Phase 2: Hydrogen Termination (Etching)

Rationale: Creates the reactive Si-H surface.[1]

-

Immerse cleaned wafer in 2.5% HF (aq) or 40%

(degassed) for 2–5 minutes.-

Observation: The surface should become hydrophobic (water beads up instantly).

-

-

Dry under a stream of high-purity Nitrogen (

). Do not rinse with water after HF if using

Phase 3: The Reaction (Neat this compound)

Rationale: Oxygen acts as a radical scavenger and must be excluded to ensure high coverage.[1]

-

Degas neat this compound via at least 3 freeze-pump-thaw cycles or vigorous

bubbling for 30 minutes. -

Transfer the H-Si wafer immediately into a Schlenk flask containing the degassed this compound.[1]

-

Heat the system to 150–200 °C under an inert atmosphere (

or-

Note: Higher temperatures favor faster kinetics and denser packing but increase risk of solvent polymerization.

-

-

Workup: Remove wafer and sonicate in toluene, dichloromethane, and ethanol to remove physisorbed alkene.

Phase 4: Validation

-

Contact Angle: Water contact angle should be 105°–110° , indicating a hydrophobic, methyl-terminated surface.

-

Ellipsometry: Expected thickness is ~14–16 Å.

Biosynthetic Pathways

While traditionally derived from petrochemicals, this compound can be biosynthesized, offering a "green" route for pharmaceutical grade reagents.

Figure 2: Biosynthetic conversion of Lauric Acid to this compound via the UndA enzyme pathway in engineered E. coli.

Safety & Handling

GHS Classification:

-

H226: Flammable liquid and vapor.

-

H304: May be fatal if swallowed and enters airways (Aspiration hazard).

-

H315/H319: Causes skin and serious eye irritation.[4]

Storage: Store under nitrogen in a cool, dry place. This compound can form peroxides upon prolonged exposure to air, which can explosively initiate polymerization or degrade the molecule.

References

-

Linford, M. R., & Chidsey, C. E. D. (1993). Alkyl Monolayers on Silicon Prepared from 1-Alkenes and Hydrogen-Terminated Silicon. Journal of the American Chemical Society. Link[1]

-

Buriak, J. M. (2002). Organometallic Chemistry on Silicon and Germanium Surfaces. Chemical Reviews. Link[1]

-

Rui, X., et al. (2015). Microbial biosynthesis of medium-chain 1-alkenes by a nonheme iron oxidase. PNAS. Link[1]

-

PubChem Database. (n.d.). This compound Compound Summary. National Library of Medicine. Link

-

Cicero, R. L., et al. (2000). Photoreactivity of Unsaturated Compounds with Hydrogen-Terminated Silicon(111). Langmuir. Link[1]

Sources

An In-Depth Technical Guide to the Physical Properties of 1-Undecene: Boiling Point and Density

Introduction

1-Undecene (C₁₁H₂₂), a linear alpha-olefin, is a pivotal chemical intermediate in the synthesis of a diverse array of industrial and pharmaceutical products. Its precise physical characteristics, particularly its boiling point and density, are fundamental parameters that dictate its handling, purification, and application in various chemical processes. This technical guide provides a comprehensive examination of the boiling point and density of this compound, detailing the theoretical underpinnings of these properties and the rigorous experimental methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's physical behavior.

Core Physical Properties of this compound

The physical properties of this compound are intrinsic to its molecular structure—a C11 carbon chain with a terminal double bond. These characteristics are crucial for process design, safety assessments, and quality control in its applications.

Factors Influencing the Physical Properties of Alkenes

The boiling point and density of alkenes like this compound are primarily governed by intermolecular forces, molecular weight, and molecular structure.[1]

-

Molecular Weight: As the number of carbon atoms in an alkene chain increases, the molar mass and the surface area of the molecule increase.[2] This leads to stronger van der Waals forces, which are the primary intermolecular attractions for nonpolar hydrocarbons.[3] Consequently, more energy is required to overcome these forces, resulting in a higher boiling point.[2]

-

Molecular Structure: For isomers, straight-chain alkenes, such as this compound, tend to have higher boiling points than their branched-chain counterparts.[3] Branching reduces the effective surface area for intermolecular contact, weakening the van der Waals forces.[3]

-

Temperature's Influence on Density: The density of a liquid is inversely proportional to its temperature.[4] As temperature increases, the kinetic energy of the molecules rises, causing them to move more vigorously and occupy a larger volume.[5] This expansion results in a decrease in density.[5]

Quantitative Data for this compound

The boiling point and density of this compound have been experimentally determined and are well-documented in chemical literature and databases. The following table summarizes these key physical properties.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 192-193 °C | at 760 mmHg | [6][7] |

| 378.9 °F | at 760 mmHg | [8][9] | |

| Density | 0.75 g/mL | at 25 °C | [6][7] |

| 0.7503 g/cm³ | at 20 °C/4 °C | [8] |

Experimental Determination of Physical Properties

The accurate determination of boiling point and density requires standardized and validated experimental protocols. These methods are designed to yield reproducible results and ensure the integrity of the physical data.

Boiling Point Determination via Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] Simple distillation is a robust method for determining the boiling point of a pure liquid like this compound.[11] The American Society for Testing and Materials (ASTM) has established a standard test method for the distillation of volatile organic liquids, ASTM D1078.[8][12]

Distillation involves heating a liquid to its boiling point, condensing the resulting vapor, and collecting the condensate.[13] For a pure substance, the temperature of the vapor in equilibrium with the boiling liquid remains constant throughout the distillation process, and this temperature is the boiling point.[10] It is crucial to measure the temperature of the vapor, not the liquid, to avoid inaccuracies due to superheating or impurities.[10]

-

Apparatus Setup: A distillation flask is charged with a measured volume of this compound and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, and a calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[14]

-

Heating: The flask is heated gently. The heating rate is controlled to ensure a steady distillation rate of 4-5 mL per minute.[14]

-

Data Collection: The temperature is recorded at the point when the first drop of distillate falls from the condenser (initial boiling point) and is monitored throughout the distillation.[14] For a pure compound like this compound, the temperature should remain constant.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) using established correction factors.[14]

Caption: Workflow for Boiling Point Determination by Distillation.

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume. For liquids, density can be determined with high precision using a pycnometer or a digital density meter.

A pycnometer is a glass flask with a precisely calibrated volume.[7] This method is a highly accurate gravimetric technique for determining the density of liquids.

The principle relies on accurately measuring the mass of the liquid that fills a known volume at a specific temperature.[7] By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid (this compound), the density of the sample can be calculated.

-

Calibration: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_empty). It is then filled with deionized water, and the mass is measured again (m_water). The volume of the pycnometer (V) at the measurement temperature is calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. Care is taken to ensure no air bubbles are present.[15] The mass of the pycnometer filled with this compound is then measured (m_sample).

-

Calculation: The mass of the this compound is calculated (m_undecene = m_sample - m_empty). The density of this compound (ρ_undecene) is then determined by dividing its mass by the calibrated volume of the pycnometer (ρ_undecene = m_undecene / V).

-

Temperature Control: All measurements must be conducted at a constant and recorded temperature, as density is temperature-dependent.

Modern laboratories often employ digital density meters based on the oscillating U-tube principle.[16] This method is rapid, requires a small sample volume, and offers high precision.[16]

A U-shaped tube is electronically excited to oscillate at its characteristic frequency.[16] This frequency changes when the tube is filled with a liquid; the denser the liquid, the lower the frequency of oscillation.[16] The instrument is calibrated with fluids of known density (e.g., air and water), and the density of the sample is determined from the measured oscillation period.

Caption: Methods for the Experimental Determination of Density.

Conclusion

The boiling point and density of this compound are critical physical parameters that are well-defined by its molecular properties. A thorough understanding of these characteristics, grounded in the principles of intermolecular forces and the effect of temperature, is essential for its effective use in research and industrial applications. The standardized methodologies outlined in this guide, such as ASTM D1078 for boiling point and the pycnometer or digital density meter methods for density, provide the necessary framework for obtaining accurate and reliable data, ensuring the quality and consistency of processes involving this compound.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 821-95-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

ASTM International. (n.d.). D1078-11(2019) - Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

Scribd. (n.d.). D1078-11 Standard Test Method For Distillation Range of Volatile Organic Liquids - IP 195-98. Retrieved from [Link]

-

ASTM International. (n.d.). Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids by Digital Density Meter. Retrieved from [Link]

-

University of Technology. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

-

Infinilabs. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

American Chemical Society. (2024, July 24). Lesson 3.6: Temperature Affects Density. Retrieved from [Link]

-

University of Hawaii. (n.d.). Density, Temperature, and Salinity. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Distillation. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Basic Principle and Methodology of Simple Distillation Process. Retrieved from [Link]

-

University of Technology. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]

-

KNF. (2024, November 25). Distillation: Principles, Applications and Process Explained. Retrieved from [Link]

-

Savant Labs. (n.d.). ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

-

Quora. (2018, October 9). What is the effect of temperature on the density of liquid? Retrieved from [Link]

-

University of Utah. (2008, February 24). Pycnometer. Chemical Engineering. Retrieved from [Link]

-

Filo. (2025, October 13). boiling points in alkenes and factors affecting it. Retrieved from [Link]

-

YouTube. (2019, September 6). Measure Density with a Pycnometer. Retrieved from [Link]

-

Vedantu. (n.d.). Physical Properties of Alkenes: Polarity, Boiling Point & Trends. Retrieved from [Link]

-

YouTube. (2020, March 9). S3.2.4 Factors that affect the boiling points of organic compounds. Retrieved from [Link]

-

TutorChase. (n.d.). What are the trends in boiling points among alkenes? Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 3. tutorchase.com [tutorchase.com]

- 4. quora.com [quora.com]

- 5. acs.org [acs.org]

- 6. ASTM D1078 – 05: Standard Test Method for Distillation Range of Volatile Organic Liquids : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 7. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. store.astm.org [store.astm.org]

- 13. Distillation: Principles, Applications and Process Explained [gcea.de]

- 14. scribd.com [scribd.com]

- 15. che.utah.edu [che.utah.edu]

- 16. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

An In-depth Technical Guide to the Thermal Stability and Degradation of 1-Undecene

Abstract

1-Undecene, a linear alpha-olefin, serves as a crucial building block in the synthesis of polymers, surfactants, and specialty chemicals. Its performance in many of these applications is intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of this compound. We will explore the fundamental physicochemical properties that govern its thermal behavior, delve into the mechanisms of pyrolytic and oxidative degradation, and discuss the key factors that influence these processes. Furthermore, this document details authoritative experimental methodologies, including Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), for characterizing thermal stability and identifying degradation products. This guide is intended for researchers, chemists, and materials scientists engaged in the development and application of this compound and related olefinic compounds.

Introduction to this compound

This compound (C₁₁H₂₂) is an unsaturated hydrocarbon featuring a terminal double bond, a characteristic that defines its reactivity and utility.[1] It is a colorless liquid with a mild odor, utilized in applications that can expose it to elevated temperatures, such as in the manufacturing of lubricants, polymers, and as a chemical intermediate in multi-step syntheses.[1][2][3] Understanding its behavior under thermal stress is paramount for process optimization, safety, and ensuring the integrity of end-products. When exposed to sufficient thermal energy, this compound, like other long-chain alkenes, will undergo degradation, breaking down into a complex mixture of smaller, more volatile compounds. The nature and rate of this degradation are highly dependent on the surrounding conditions.

Physicochemical Properties Governing Thermal Stability

The inherent thermal stability of this compound is dictated by its molecular structure and physical properties. The C-C single bonds within the alkyl chain and the C=C double bond have distinct bond dissociation energies, which influence the initiation temperature of degradation. Key physical properties provide a baseline for understanding its behavior under thermal load.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | [1] |

| Molecular Weight | 154.29 g/mol | [1][4] |

| Boiling Point | 192-193 °C (378.9 °F) at 760 mmHg | [1][3] |

| Melting Point | -49 °C (-56 °F) | [1][3] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [3][5] |

| Critical Temperature | 365 °C | [1] |

| Critical Pressure | 2030 kPa | [1] |

| Density | 0.75 g/mL at 25 °C | [3] |

The flash point indicates the temperature at which the liquid produces enough vapor to form an ignitable mixture with air, while the critical temperature represents the temperature above which the substance cannot exist as a liquid, regardless of pressure.[1][5] These parameters are crucial for defining safe handling and processing limits.

Mechanisms of Thermal Degradation

The degradation of this compound can proceed through two primary pathways: pyrolysis (in the absence of oxygen) and thermal-oxidative degradation (in the presence of oxygen).

Pyrolytic Degradation (Inert Atmosphere)

In an inert atmosphere (e.g., nitrogen or argon), the thermal decomposition of this compound is dominated by free-radical chain reactions. The general mechanism, extrapolated from studies on similar long-chain alkenes, involves initiation, propagation, and termination steps.[6][7]

-

Initiation: The process begins with the homolytic cleavage of a C-C bond, which requires the most energy. The weakest C-C bond is typically in the allylic position (the C₃-C₄ bond), as the resulting radicals are resonance-stabilized.

-

Propagation: Once radicals are formed, a cascade of reactions occurs. The most significant is β-scission , where a C-C bond beta to the radical center breaks, yielding a smaller alkene and a new, smaller radical.[6] This is the primary reaction responsible for the breakdown of the long undecene chain into a variety of smaller hydrocarbon products. Isomerization reactions can also occur, where the radical center shifts along the carbon chain.

-

Termination: The reaction chain concludes when two radicals combine or disproportionate to form stable, non-radical products.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA crucible (e.g., alumina).

-

Instrument Setup: Load the sample into the TGA instrument.

-

Atmosphere Control: Purge the furnace with the desired gas (e.g., high-purity nitrogen for pyrolysis or air for oxidative studies) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled linear heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: Plot the mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps pinpoint the temperature of maximum decomposition. [8]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific chemical compounds produced during thermal degradation, Py-GC-MS is the technique of choice. A sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are immediately swept into a GC-MS system for separation and identification.

Caption: Experimental workflow for Py-GC-MS analysis of this compound.

-

Sample Preparation: A microliter-scale liquid sample of this compound is loaded into a pyrolysis sample holder.

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is interfaced with the GC inlet. The sample is subjected to a rapid temperature increase (flash pyrolysis) to a defined setpoint (e.g., 600 °C, 700 °C, 800 °C) for a short duration (e.g., 15 seconds) under a helium atmosphere.

-

Chromatographic Separation: The volatile degradation products (the "pyrolysate") are transferred directly to the GC column. The GC oven temperature is programmed to ramp up, separating the components of the pyrolysate based on their volatility and interaction with the column's stationary phase.

-

Mass Spectrometric Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each separated degradation product. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) to identify the compound. [9]

Degradation Products and Implications

Pyrolysis of this compound is expected to produce a complex mixture of smaller hydrocarbons. Based on the β-scission mechanism and studies of similar alkenes, the product distribution will likely include a series of smaller α-olefins (e.g., propene, 1-butene, 1-hexene) and alkanes. [7][10]The formation of these more volatile compounds can lead to pressure buildup in closed systems and alter the physical properties (e.g., viscosity, flash point) of a formulation.

In applications where this compound is used as a comonomer in polymerization, thermal degradation during processing can impact the final polymer's molecular weight, branching, and overall performance characteristics. For drug development professionals using olefin-based linkers or excipients, understanding thermal stability is critical for assessing shelf-life and preventing the formation of potentially harmful degradation products during manufacturing or storage.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its suitability and performance in high-temperature applications. Its degradation is a complex process governed by temperature, atmosphere, and other external factors. In an inert environment, decomposition proceeds via a free-radical pyrolysis mechanism, yielding a spectrum of smaller hydrocarbons. In the presence of oxygen, thermal-oxidative pathways dominate, leading to the formation of oxygenated species like organic acids. [11]A robust analytical approach, combining techniques like TGA for assessing bulk stability and Py-GC-MS for detailed product identification, is essential for a comprehensive understanding. The insights gained from such analyses enable researchers and engineers to define safe operating windows, predict material lifetime, and design more stable formulations for advanced applications.

References

-

Gelest, Inc. (2016). This compound Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13190, this compound. Retrieved from [Link]

-

Saehana, S., et al. (2021). Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY Catalyst. Polymers, 13(18), 3123. Available at: [Link]

-

HPC Standards. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

-

Cameira, C. G. (2021). Kinetic Study of Plastic Waste Pyrolysis Reactions. Instituto Superior Técnico. Available at: [Link]

-

The Good Scents Company. (n.d.). This compound information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 821-95-4). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound: Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

Gawin, R., et al. (2023). Water-Accelerated Decomposition of Olefin Metathesis Catalysts. Journal of the American Chemical Society. Available at: [Link]

-

NIST. (n.d.). This compound: Reaction thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

-

Peukert, S. L., et al. (2023). Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. Molecules, 28(24), 7980. Available at: [Link]

-

Zhang, B., et al. (2023). Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initiated by Nitropropane. Part I. Energy & Fuels. Available at: [Link]

-

Bandyopadhyay, A., et al. (2021). This compound from Pseudomonas aeruginosa is an olfactory signal for flight-or-fight response in Caenorhabditis elegans. EMBO reports, 22(6), e51763. Available at: [Link]

- Paraskevas, P. D., et al. (2013). Experimental and Kinetic Analysis of 1-Butene Pyrolysis: Molecular Weight Growth from Olefin. Industrial & Engineering Chemistry Research, 52(32), 10938-10951.

- Giusti, A. M. (Ed.). (2014). Method Validation and Hyphenated Techniques in Analytical Chemistry. Bentham Science Publishers.

-

Scribd. (n.d.). Unit 1 Analytical Techniques For Engineers. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2022). Unlocking Pyrolysis Kinetics: Practical Analysis with Kinetics Neo Software. YouTube. Available at: [Link]

-

Moraczewska-Kelemen, E., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1599. Available at: [Link]

-

Zhang, B., et al. (2023). Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initiated by Nitropropane. Part I. ResearchGate. Available at: [Link]

-

Liu, H., et al. (2023). Study on Pyrolysis Behaviors and Characteristics, Thermodynamics, Kinetics, and Volatiles of Single-Base Propellant, a Typical Energy-Containing Material. Processes, 11(9), 2779. Available at: [Link]

-

Al-Hamadani, Y. A. J., et al. (2023). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. Water, 15(22), 3925. Available at: [Link]

- Yokelson, R. J., et al. (1995). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Environmental Science & Technology, 29(4), 986-992.

-

Bailly, A., et al. (2023). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. ResearchGate. Available at: [Link]

-

Al-Hamadani, Y. A. J., et al. (2023). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Polymers, 16(18), 2465. Available at: [Link]

Sources

- 1. This compound | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. 1-Undecen 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound (CAS 821-95-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound, 821-95-4 [thegoodscentscompany.com]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. mdpi.com [mdpi.com]

- 8. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

- 9. This compound [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. gelest.com [gelest.com]

An In-depth Technical Guide to the Solubility of 1-Undecene in Organic Solvents

Foreword: Navigating the Nuances of a Non-Polar Moiety in Formulation and Synthesis

For the discerning researcher, scientist, and drug development professional, the selection of an appropriate solvent system is a cornerstone of successful experimentation and product formulation. It is a decision driven by a nuanced understanding of intermolecular forces and their interplay. This guide is dedicated to a comprehensive exploration of the solubility of 1-undecene, a long-chain alpha-olefin of significant interest in organic synthesis and as a non-polar component in advanced formulations.

This document moves beyond a mere compilation of data. It is structured to provide a foundational understanding of the principles governing the solubility of this compound, to present a detailed, albeit partially predictive, solubility profile across a spectrum of organic solvents, and to equip the reader with practical, field-proven methodologies for both qualitative and quantitative solubility determination. We will delve into the theoretical underpinnings of "like dissolves like" through the lens of Hansen Solubility Parameters (HSPs), offering a predictive framework for solvent selection. Furthermore, we will explore the practical implications of this compound's solubility in the context of organic reactions, purification techniques, and its emerging role in drug delivery systems.

It is my intent that this guide will serve not as a static reference, but as a dynamic tool, empowering you to make informed, causality-driven decisions in your laboratory and development endeavors.

The Molecular Architecture of this compound and its Implications for Solubility

This compound (C₁₁H₂₂) is a linear alpha-olefin characterized by a ten-carbon aliphatic chain and a terminal double bond. This structure is fundamentally non-polar. The primary intermolecular forces at play in pure this compound and in its solutions are the relatively weak London dispersion forces. These forces arise from temporary, induced dipoles in the electron clouds of molecules. The strength of these forces increases with the size and surface area of the molecule.

The principle of "like dissolves like" is the guiding tenet for predicting the solubility of this compound.[1] This principle dictates that substances with similar intermolecular forces are likely to be soluble in one another. Consequently, this compound exhibits high solubility in non-polar solvents where London dispersion forces are the predominant intermolecular interactions.[2] Conversely, it is immiscible with highly polar solvents, most notably water, where strong hydrogen bonding networks would be disrupted without a favorable energetic payoff.[2]

A Predictive Framework: Hansen Solubility Parameters

To move beyond the qualitative "like dissolves like" principle, we can employ Hansen Solubility Parameters (HSPs). HSPs deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3] The underlying concept is that substances with similar HSPs are likely to be miscible. The Hansen solubility parameters for this compound have been reported as:

-

δD (Dispersion): 15.77 MPa½

-

δP (Polar): 1.46 MPa½

-

δH (Hydrogen Bonding): 2.03 MPa½ [4]

The relatively high δD value and low δP and δH values quantitatively confirm the non-polar, weakly interactive nature of this compound.

The "distance" (Ra) between the HSPs of two substances can be calculated to predict their miscibility. A smaller Ra value indicates a higher likelihood of miscibility.[5]

Solubility Profile of this compound: A Comprehensive, Data-Driven Overview

Table 1: Qualitative and Quantitative Solubility of this compound in Common Organic Solvents at Ambient Temperature (approximately 20-25°C)

| Solvent Category | Solvent | Polarity | Qualitative Solubility | Quantitative Solubility |

| Non-Polar Aliphatic | n-Hexane | Non-Polar | Miscible[2] | > 500 mg/mL (Assumed) |

| n-Heptane | Non-Polar | Miscible | > 500 mg/mL (Assumed) | |

| Cyclohexane | Non-Polar | Miscible | > 500 mg/mL (Assumed) | |

| Non-Polar Aromatic | Toluene | Non-Polar | Miscible | > 500 mg/mL (Assumed) |

| Benzene | Non-Polar | Soluble | Data not available | |

| Halogenated | Dichloromethane | Polar Aprotic | Miscible | > 500 mg/mL (Assumed) |

| Chloroform | Polar Aprotic | Soluble[6] | Data not available | |

| Carbon Tetrachloride | Non-Polar | Soluble | Data not available | |

| Ethers | Diethyl Ether | Polar Aprotic | Soluble[6] | Data not available |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Miscible | Data not available | |

| Ketones | Acetone | Polar Aprotic | Likely Miscible | Data not available |

| Esters | Ethyl Acetate | Polar Aprotic | Likely Miscible | Data not available |

| Alcohols | Methanol | Polar Protic | Partially Miscible | Data not available |

| Ethanol | Polar Protic | Partially Miscible | Data not available | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Immiscible | Data not available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Immiscible | Data not available | |

| Aqueous | Water | Polar Protic | Insoluble[6] | < 0.1 mg/mL |

Note on Data: The "Assumed" quantitative solubility values for miscible non-polar solvents are based on the principle of complete miscibility, where the components can be mixed in any proportion to form a single phase. The term "Likely Miscible" for some polar aprotic solvents is a prediction based on their relatively low polarity and the potential for favorable dipole-induced dipole interactions with this compound. The partial miscibility with lower alcohols is due to the conflicting nature of the polar hydroxyl group and the non-polar alkyl chain.

Field-Proven Methodologies for Solubility Determination

The following protocols are designed to be self-validating systems, providing clear and reproducible results for the determination of this compound solubility.

Experimental Protocol 1: Rapid Visual Determination of Miscibility

This method provides a rapid, qualitative assessment of the miscibility of this compound in a given solvent at ambient temperature.

Objective: To visually determine if this compound and a test solvent are miscible, partially miscible, or immiscible.

Materials:

-

This compound (≥98% purity)

-

Test solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Preparation: In a clean, dry glass vial, add 1 mL of the test solvent.

-

Addition of this compound: To the same vial, add 1 mL of this compound.

-

Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the contents for the following:

-

Miscible: A single, clear, homogeneous liquid phase is observed.[7]

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Immiscible: Two distinct liquid layers are observed.

-

-

Confirmation: If two layers are present, gently agitate the vial again and observe if the layers readily separate, confirming immiscibility.

Causality Behind Experimental Choices: The 1:1 volume ratio is a stringent test for miscibility. If two liquids are miscible at this ratio, they are likely miscible in all proportions. The standing time allows for the separation of phases if the liquids are immiscible or partially miscible, driven by differences in density and interfacial tension.

Experimental Protocol 2: Quantitative Solubility Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a robust method for the precise quantification of this compound in a solvent, particularly for determining the concentration in a saturated solution.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Principle: A saturated solution of this compound in the test solvent is prepared. An aliquot of this solution is then diluted and analyzed by GC-FID. The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Materials and Instrumentation:

-

This compound (≥99% purity)

-

Test solvent (GC grade)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Appropriate GC column (e.g., a non-polar column like DB-1 or HP-5)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE)

-

Thermostatically controlled shaker or water bath

Procedure:

Part A: Preparation of Saturated Solution

-

Add an excess of this compound to a known volume of the test solvent in a sealed vial at the desired temperature.

-

Agitate the mixture in a thermostatically controlled shaker or water bath for at least 24 hours to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved this compound to separate.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe and filter it through a 0.45 µm PTFE syringe filter to remove any undissolved droplets.

Part B: Preparation of Calibration Standards

-

Prepare a stock solution of this compound in the test solvent of a known concentration (e.g., 10 mg/mL).

-

Perform a series of serial dilutions of the stock solution to prepare at least five calibration standards of decreasing concentrations.[8]

Part C: GC-FID Analysis

-

Set up the GC-FID with an appropriate temperature program for the separation of this compound from the solvent peak.

-

Inject a known volume (e.g., 1 µL) of each calibration standard and the filtered saturated solution (appropriately diluted if necessary) into the GC.

-

Record the peak area of this compound for each injection.

Part D: Data Analysis

-

Plot a calibration curve of the peak area versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the injected sample from the calibration curve.

-

Calculate the solubility of this compound in the test solvent, taking into account any dilutions made.

Causality Behind Experimental Choices: The 24-hour equilibration period ensures that the solvent is fully saturated with this compound. The use of a syringe filter is critical to remove any undissolved micro-droplets that could lead to an overestimation of solubility. A non-polar GC column is chosen to provide good peak shape and resolution for the non-polar this compound.

Practical Applications in Research and Drug Development

The solubility characteristics of this compound are not merely academic; they have significant practical implications in various stages of research and development.

A Non-Polar Medium for Organic Synthesis

As a non-polar, aprotic solvent, this compound can serve as a reaction medium for syntheses involving non-polar reactants.[9] Its relatively high boiling point (192-193 °C) makes it suitable for reactions requiring elevated temperatures. Furthermore, being an alkene, it can in some cases participate directly in the reaction, for example, in polymerization reactions or as a substrate for addition reactions.[10] Its use as a solvent is particularly advantageous when the reactants themselves are long-chain, non-polar molecules.

Role in Crystallization and Purification

In the pharmaceutical industry, control over the crystallization process is paramount for obtaining the desired polymorphic form of an active pharmaceutical ingredient (API) with optimal bioavailability and stability.[6] The use of non-polar solvents, or co-solvent systems containing a non-polar component like this compound, can influence the nucleation and growth of crystals.[11] For instance, in anti-solvent crystallization, a solution of a drug in a good solvent can be rapidly desaturated by the addition of a non-polar anti-solvent in which the drug is insoluble, leading to the precipitation of fine crystals.[12]

A Component in Drug Delivery Systems

The formulation of poorly water-soluble drugs is a significant challenge in drug development.[13] Non-polar liquids like this compound can be used as the oil phase in the formulation of emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and oral bioavailability of lipophilic drugs.[14] The long alkyl chain of this compound can effectively solubilize hydrophobic drug molecules, and upon administration, the formulation can disperse in the gastrointestinal tract to form fine droplets, facilitating drug absorption.

Conclusion: A Versatile Tool in the Scientist's Arsenal

This guide has provided a multi-faceted exploration of the solubility of this compound in organic solvents. From the fundamental principles of intermolecular forces and the predictive power of Hansen Solubility Parameters to practical, step-by-step experimental protocols, we have aimed to equip the reader with a robust understanding of this important chemical's behavior. The solubility profile, while still having gaps in quantitative data, provides a strong foundation for informed solvent selection.

The practical applications discussed highlight that this compound is more than just a simple hydrocarbon; it is a versatile tool that can be strategically employed in organic synthesis, purification, and the formulation of advanced drug delivery systems. As research continues to uncover novel applications for long-chain alkenes, a thorough understanding of their solubility characteristics will remain an indispensable asset for the innovative scientist and development professional.

References

-

What are the implications of alkene reactions in organic synthesis? - TutorChase. (n.d.). Retrieved February 10, 2026, from [Link]

-

Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials | Macromolecules. (n.d.). Retrieved February 10, 2026, from [Link]

-

Experimental Determination of Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. (2012). Retrieved February 10, 2026, from [Link]

-

Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters | ACS Sustainable Chemistry & Engineering. (n.d.). Retrieved February 10, 2026, from [Link]

-

DOSS. (n.d.). Retrieved February 10, 2026, from [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. (2022). Retrieved February 10, 2026, from [Link]

-

This compound - Solubility of Things. (n.d.). Retrieved February 10, 2026, from [Link]

-

Hansen parameters of the different organic solvents used. | Download Table. (n.d.). Retrieved February 10, 2026, from [Link]

-

Hansen Solubility Parameters Values List | PDF | Science & Mathematics. (n.d.). Retrieved February 10, 2026, from [Link]

-

Hansen solubility parameters of different solvents and physico-chemical... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

This compound | C11H22 | CID 13190 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

Hansen solubility parameters - Stenutz. (n.d.). Retrieved February 10, 2026, from [Link]

-

Hansen solubility parameter - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

-

HSP Basics | Practical Solubility Science. (n.d.). Retrieved February 10, 2026, from [Link]

- US20200001201A1 - Resinous compound crystallization using non-polar solvent sequence - Google Patents. (n.d.).

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]

-

Sheet1 - Hansen Solubility Parameters. (n.d.). Retrieved February 10, 2026, from [Link]

-

Effects of solvents and impurity on crystallization kinetics and crystal properties in a reactive crystallization of paracetamol - R Discovery. (2019). Retrieved February 10, 2026, from [Link]

-

What Does Miscibility Look Like? A visual chemistry demo beyond the old oil and water experiment! - YouTube. (2025). Retrieved February 10, 2026, from [Link]

-

(PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (2018). Retrieved February 10, 2026, from [Link]

-

What are the mecinal and pharmaceutical uses of alkenes? - Quora. (2018). Retrieved February 10, 2026, from [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved February 10, 2026, from [Link]

-

HSP Basics - Hansen Solubility Parameters. (n.d.). Retrieved February 10, 2026, from [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012). Retrieved February 10, 2026, from [Link]

-

Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

-

Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems. (n.d.). Retrieved February 10, 2026, from [Link]

-

MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved February 10, 2026, from [Link]

-

investigating application of non aqueous microemulsion for drug delivery - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved February 10, 2026, from [Link]

-

How to make standard solution for GC-FID analysis and how to calculate the yield by GC-FID without internal standard method? | ResearchGate. (2024). Retrieved February 10, 2026, from [Link]

-

Sample Preparation – GC-FID - Polymer Chemistry Characterization Lab. (n.d.). Retrieved February 10, 2026, from [Link]

-

Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.). Retrieved February 10, 2026, from [Link]

-

Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]

-

Miscibility and Solubility Experiments - YouTube. (2020). Retrieved February 10, 2026, from [Link]

-

This compound | C11H22 | CID 13190 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

-

Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Retrieved February 10, 2026, from [Link]

-

Chemical Conjugation in Drug Delivery Systems - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 10, 2026, from [Link]

-

Review Article Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis. (n.d.). Retrieved February 10, 2026, from [Link]

-

Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with. (n.d.). Retrieved February 10, 2026, from [Link]

-

Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure - I -R-ES-O-N-A-N--CE--I--O-ct-o-be-r--2-00-. (n.d.). Retrieved February 10, 2026, from [Link]

-

From simple delivery to multimodal systems: the critical role of macromolecular platforms in bioorthogonal drug synthesis - Journal of Materials Chemistry B (RSC Publishing). (n.d.). Retrieved February 10, 2026, from [Link]

-